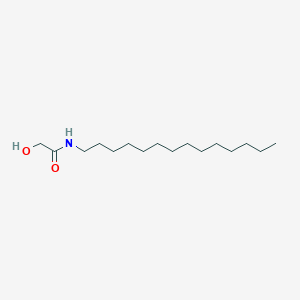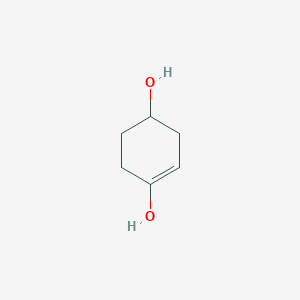![molecular formula C17H16N2O4 B14266495 N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide CAS No. 155793-24-1](/img/structure/B14266495.png)
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is an organic compound with the molecular formula C17H14N2O4. It is a derivative of acetamide and contains both nitrophenyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This chalcone is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)acetamide: A simpler derivative with similar nitrophenyl functionality.
4-Nitroacetanilide: Another related compound with a nitrophenyl group attached to an acetanilide structure.
Uniqueness
N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide is unique due to its combination of nitrophenyl and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
155793-24-1 |
|---|---|
Molecular Formula |
C17H16N2O4 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]acetamide |
InChI |
InChI=1S/C17H16N2O4/c1-12(20)18-16(11-17(21)14-5-3-2-4-6-14)13-7-9-15(10-8-13)19(22)23/h2-10,16H,11H2,1H3,(H,18,20) |
InChI Key |
NUXWCPXBWJKFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
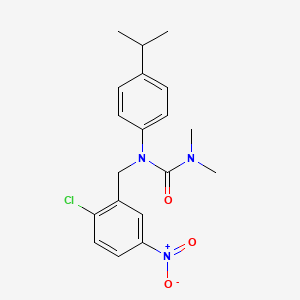
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)


![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
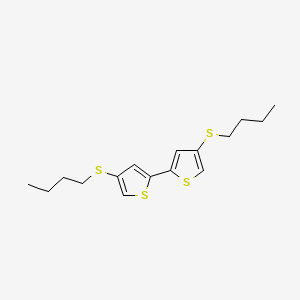
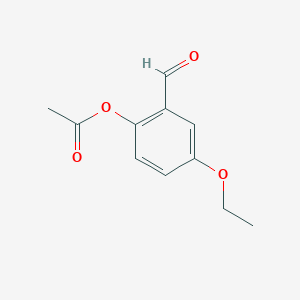

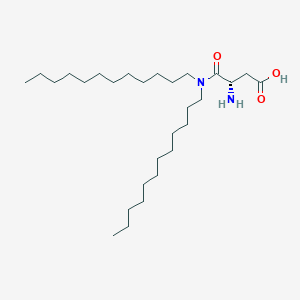
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
